2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine
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Overview
Description
2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine is a chemical compound with the molecular formula C13H19ClN2O2S and a molecular weight of 302.82 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine typically involves the reaction of piperidine derivatives with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with ethylenediamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The piperidine ring and ethanamine side chain contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Methylbenzenesulfonyl)piperidin-2-YL]ethan-1-amine
- 2-[1-(4-Fluorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine
- 2-[1-(4-Bromobenzenesulfonyl)piperidin-2-YL]ethan-1-amine
Uniqueness
2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine is unique due to the presence of the 4-chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and binding affinity compared to its methyl, fluorine, or bromine-substituted analogs .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c14-11-4-6-13(7-5-11)19(17,18)16-10-2-1-3-12(16)8-9-15/h4-7,12H,1-3,8-10,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVWATRRIWBVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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